N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-15-17(24)6-4-7-18(15)25-22(28)8-5-13-27-23(29)12-10-19(26-27)16-9-11-20(30-2)21(14-16)31-3/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKNUYTYDPWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are critical for its biological activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The target compound shares a pyridazinone core with several analogs (Table 1). Key differences lie in the substituents on the pyridazinone ring and the aromatic amide group:
- Pyridazinone substituents: The 3,4-dimethoxyphenyl group contrasts with analogs bearing 4-methoxyphenyl () or furan-2-yl () groups.
- Amide-linked aromatic group : The 3-chloro-2-methylphenyl group differs from the 3-fluoro-4-methylphenyl () and 4-(trifluoromethoxy)phenyl () substituents.
Substituent Effects on Physicochemical Properties
- Electron-withdrawing vs. electron-donating groups : The chloro substituent (target compound) increases lipophilicity compared to methoxy () or fluoro () groups.
- Polarity: The 3,4-dimethoxyphenyl group (target compound) enhances polarity relative to mono-methoxy or non-polar substituents.
Data Tables
Table 1. Structural and Physicochemical Comparison of Pyridazinone-Based Butanamides
Research Findings and Implications
Structure-Activity Relationships (SAR)
While biological data are absent in the evidence, SAR trends from related studies suggest:
- Chloro substituents : May enhance membrane permeability due to increased lipophilicity.
- Methoxy groups : Can improve solubility and hydrogen-bonding capacity, as seen in pharmacologically active analogs .
Biological Activity
N-(3-chloro-2-methylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 417.89 g/mol. The compound features a chloro-substituted aromatic ring and a pyridazinone moiety, which are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and potential mechanisms of action. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity against several cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies show that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 0.15 to 0.24 μM .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways:
- MDM2-p53 Interaction : The compound acts as an MDM2 inhibitor, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation results in increased expression of pro-apoptotic factors and cell cycle arrest .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally:
- Bioavailability : Studies in murine models indicate significant plasma exposure with a Cmax (maximum concentration) of approximately 8234 μg/L post-administration at 100 mg/kg .
Case Studies
Several case studies have evaluated the efficacy of this compound in vivo:
- Xenograft Models : In xenograft models using SJSA-1 tumor cells, oral administration of the compound resulted in substantial tumor growth inhibition compared to control groups .
- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects noted during the studies.
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, dry DMF, RT, 12h | 72–85 | |
| Dehydrosulfurization | I₂/Et₃N (1:3), CHCl₃, reflux, 6h | 68 | |
| Cyclization | Cs₂CO₃, DMF, 80°C, 24h | 78 |
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. Use deuterated DMSO or CDCl₃ for solubility. Aromatic protons in the dimethoxyphenyl group appear as doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .
Advanced: How can discrepancies in NMR data for derivatives be resolved?
Answer:
Discrepancies often arise from tautomerism or conformational flexibility in the pyridazinone ring. Mitigation strategies include:
- Variable Temperature (VT) NMR : Observe coalescence of peaks at elevated temperatures to identify dynamic processes .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations can confirm spatial proximity of substituents .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of stable intermediates .
Advanced: How can reaction yields be optimized for electron-deficient intermediates?
Answer:
Electron-withdrawing groups (e.g., chloro, nitro) reduce nucleophilicity. Optimize via:
- Catalytic Systems : Use Pd(OAc)₂/XPhos for cross-coupling reactions to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24h) while maintaining high yields .
- Solvent Screening : Polar aprotic solvents (DMF, NMP) improve solubility of electron-deficient intermediates .
Q. Table 2: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| THF | 65 | 45 |
| Toluene | 110 | 32 |
Basic: What impurities are common during synthesis, and how are they identified?
Answer:
Common impurities include:
- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative byproducts : Monitor for pyridazinone ring oxidation using LC-MS (m/z shifts +16 Da) .
- Residual solvents : GC-MS headspace analysis for DMF or THF traces (limit: <500 ppm) .
Advanced: How to design stability studies under varying conditions?
Answer:
Perform stress testing per ICH guidelines:
- Thermal Degradation : Heat at 40–60°C for 4 weeks; analyze via HPLC for decomposition products .
- Photostability : Expose to UV (320 nm) and visible light; monitor λmax shifts in UV-Vis spectra .
- Hydrolytic Stability : Test in pH 1–9 buffers; quantify hydrolysis via loss of parent compound .
Advanced: How to assess bioactivity through structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The dimethoxyphenyl group may engage in π-π stacking .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against relevant targets (e.g., PDE inhibitors) .
- Comparative SAR : Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro) to evaluate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
